4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
CAS No.: 942884-74-4
Cat. No.: VC21378859
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942884-74-4 |
|---|---|
| Molecular Formula | C26H30N4O3 |
| Molecular Weight | 446.5g/mol |
| IUPAC Name | 4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C26H30N4O3/c1-33-21-10-8-9-20(16-21)29-17-19(15-24(29)31)26-27-22-11-4-5-12-23(22)30(26)18-25(32)28-13-6-2-3-7-14-28/h4-5,8-12,16,19H,2-3,6-7,13-15,17-18H2,1H3 |
| Standard InChI Key | SBMKAUHOEPJKDG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 |
| Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 |
Introduction
The compound 4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule featuring a benzimidazole core, a pyrrolidine ring, and an azepane moiety. This structure is characteristic of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of multiple functional groups enhances its potential as a pharmacological agent.
Synthesis
The synthesis of this compound can be achieved through multi-step processes involving the reaction of azepane derivatives with benzimidazole moieties. The specific synthetic route may involve nucleophilic substitutions, reductions, or condensations, depending on the starting materials and desired intermediates.
Biological Activities
Preliminary studies suggest that this compound may exhibit significant biological activity, particularly as a potential therapeutic agent. It is hypothesized to act as a tyrosine kinase inhibitor, which is crucial in cancer therapy due to its role in cell signaling pathways that regulate cell growth and division.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume